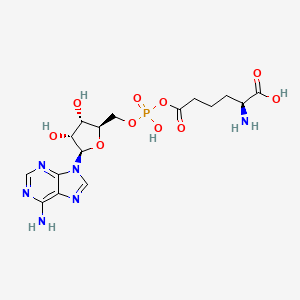

L-2-Aminoadipate adenylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H23N6O10P |

|---|---|

Molecular Weight |

490.36 g/mol |

IUPAC Name |

(2S)-2-amino-6-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-6-oxohexanoic acid |

InChI |

InChI=1S/C16H23N6O10P/c17-7(16(26)27)2-1-3-9(23)32-33(28,29)30-4-8-11(24)12(25)15(31-8)22-6-21-10-13(18)19-5-20-14(10)22/h5-8,11-12,15,24-25H,1-4,17H2,(H,26,27)(H,28,29)(H2,18,19,20)/t7-,8+,11+,12+,15+/m0/s1 |

InChI Key |

POJWEBKSMOTPNS-SBZSCLMQSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)CCCC(C(=O)O)N)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OC(=O)CCC[C@@H](C(=O)O)N)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)CCCC(C(=O)O)N)O)O)N |

Origin of Product |

United States |

Enzymatic Catalysis and Mechanistic Biochemistry of L 2 Aminoadipate Adenylate

Formation of L-2-Aminoadipate Adenylate by L-2-Aminoadipate Reductase (Lys2, EC 1.2.1.95)

Adenylation Domain Functionality and ATP-Dependent Activation of L-2-Aminoadipate

The initial step in this enzymatic cascade is the activation of the carboxyl group of L-2-aminoadipate by the adenylation (A) domain of L-2-aminoadipate reductase. nih.govexpasy.org This reaction is dependent on the hydrolysis of ATP, which results in the formation of a high-energy this compound intermediate and the release of pyrophosphate. expasy.orghmdb.ca This activation is a prerequisite for the subsequent steps in the catalytic cycle. uniprot.orgexpasy.org Studies on the A domain of Lys2 from Saccharomyces cerevisiae have shown its ability to activate L-2-aminoadipate. nih.govacs.org In vitro assays using a fragment of the enzyme containing the adenylation domain demonstrated the activation of a substrate analog, S-carboxymethyl-L-cysteine, with a catalytic efficiency (kcat/Km) of 840 mM⁻¹ min⁻¹. nih.govacs.org

Role of the Peptidyl-Carrier Protein (PCP) or Thiolation (T) Domain in Covalent Intermediate Formation

Following its activation, the L-2-aminoadipoyl moiety is transferred from the adenylation domain to the adjacent peptidyl-carrier protein (PCP) domain, also known as the thiolation (T) domain. nih.govexpasy.orgacs.org This domain contains a conserved serine residue that is post-translationally modified with a 4'-phosphopantetheine (B1211885) (Ppant) arm derived from coenzyme A. nih.govacs.orgoup.com The activated L-2-aminoadipate is covalently attached to the terminal thiol group of this Ppant arm, forming a thioester-linked intermediate, specifically an alpha-Aminoadipoyl-S-acyl enzyme. nih.govhmdb.ca This covalent tethering is a characteristic feature of NRPS-like enzymes and serves to hold the substrate for the subsequent reductive step. nih.govacs.org Research on a fragment of Lys2 containing both the adenylation and PCP domains showed that it could be covalently aminoacylated with a substrate analog. acs.orgnih.gov

Reductase (R) Domain Catalysis and Product Release

The final step catalyzed by L-2-aminoadipate reductase is the NADPH-dependent reduction of the thioester-linked L-2-aminoadipate. uniprot.orgexpasy.org This reaction is carried out by the C-terminal reductase (R) domain of the enzyme. nih.govasm.org The binding of NADPH to the R domain triggers the reductive cleavage of the acyl-S-enzyme intermediate. acs.orgexpasy.org This process releases the product, (S)-2-amino-6-oxohexanoate (also known as L-2-aminoadipate semialdehyde), and regenerates the holo-enzyme, ready for another catalytic cycle. uniprot.orgexpasy.org The addition of NADPH to the covalently modified Lys2 fragment has been shown to discharge the acyl intermediate, confirming the reductive release mechanism. acs.orgnih.gov

Post-Translational Modification: Phosphopantetheinylation of Lys2 by Lys5

For L-2-aminoadipate reductase (Lys2) to be catalytically active, its PCP domain must first be converted from an inactive apo-form to an active holo-form. nih.govacs.orgoup.com This crucial post-translational modification is catalyzed by a separate enzyme, Lys5, which functions as a phosphopantetheinyl transferase (PPTase). nih.govacs.orgkegg.jp Lys5 utilizes coenzyme A as the donor of the 4'-phosphopantetheine moiety, which it transfers to a conserved serine residue (Ser880 in S. cerevisiae Lys2) within the PCP domain of Lys2. acs.orgnih.govacs.orgacs.org This covalent modification provides the flexible arm necessary for substrate binding and transfer within the multidomain enzyme. nih.govoup.com Kinetic studies of this process in S. cerevisiae have shown that Lys5 modifies the apo-PCP fragment of Lys2 with a Km of 1 µM and a kcat of 3 min⁻¹ for both the PCP domain and coenzyme A. nih.govacs.orgacs.org

Substrate Specificity and Enzyme Kinetics of L-2-Aminoadipate Reductase

| Enzyme/Domain | Substrate | Kinetic Parameter | Value | Source |

| Lys5 (PPTase) | Apo-PCP domain of Lys2 | Km | 1 µM | nih.govacs.orgacs.org |

| Lys5 (PPTase) | Coenzyme A | Km | 1 µM | nih.govacs.orgacs.org |

| Lys5 (PPTase) | Apo-PCP domain of Lys2 | kcat | 3 min⁻¹ | nih.govacs.orgacs.org |

| Lys2 A-domain | S-carboxymethyl-L-cysteine | kcat/Km | 840 mM⁻¹ min⁻¹ | nih.govacs.org |

| L-2-aminoadipate reductase | NADPH | Km | 620 µM | uniprot.org |

| L-2-aminoadipate reductase | Overall reaction | kcat | 670 min⁻¹ | uniprot.org |

Metabolism of L-2-Aminoadipate and Related Intermediates

L-2-aminoadipate is an important intermediate in the primary metabolic pathway for the biosynthesis of lysine (B10760008) in fungi. nih.gov It is also involved in the degradation of lysine in other organisms. nih.govbevital.no In the fungal lysine biosynthetic pathway, L-2-aminoadipate is formed from oxoadipic acid and glutamic acid. smpdb.ca It then serves as the substrate for L-2-aminoadipate reductase, which converts it to L-2-aminoadipate semialdehyde. smpdb.ca This semialdehyde is a precursor to saccharopine, which is ultimately converted to L-lysine. smpdb.ca

Role of Aminoadipate-Semialdehyde Dehydrogenase (ALDH7A1, EC 1.2.1.31) in Reversible Reactions

Aminoadipate-Semialdehyde Dehydrogenase (ALDH7A1), also known as antiquitin, is a key enzyme in the catabolic pathway of lysine in humans and other mammals. researchgate.netmdpi.com Its primary, well-established role is the NAD(P)+-dependent oxidation of L-α-aminoadipate semialdehyde (AASAL) to L-α-aminoadipate. uniprot.orgfrontiersin.org This reaction is a crucial step in the breakdown of lysine, converting the aldehyde to a carboxylic acid. researchgate.net Deficiency in ALDH7A1 leads to the accumulation of AASAL and its cyclic form, Δ1-piperideine-6-carboxylate (P6C), causing the genetic disorder pyridoxine-dependent epilepsy. nih.govuva.nl

Therefore, the reversibility is a feature of the metabolic step as a whole, maintained by separate anabolic and catabolic enzymes, rather than a primary bidirectional function of ALDH7A1 itself in mammals. It is noteworthy that L-α-aminoadipate semialdehyde exists in a spontaneous, reversible equilibrium with its cyclic Schiff base, Δ1-piperideine-6-carboxylate (P6C), a reaction that occurs non-enzymatically. nih.govsci-hub.se

Interactive Table 1: Kinetic Properties of Human ALDH7A1

| Substrate | K_m (μM) | V_max (nmol NADH/min/mg) | Reference |

|---|---|---|---|

| α-Aminoadipic semialdehyde (AASA) | 180 | 111 | nih.gov |

| Hexanal | 39.1 | 149.2 | uniprot.orgnih.gov |

| Octanal | 17.5 | 110.1 | uniprot.orgnih.gov |

| Nonanal | 28.5 | 142.1 | uniprot.orgnih.gov |

| Betaine Aldehyde | 130 | 146 | nih.gov |

| trans-2-Nonenal | 5.3 | Not Reported | uniprot.org |

Transamination Reactions Involving L-2-Aminoadipate (e.g., by 2-Aminoadipate Transaminase, EC 2.6.1.39)

The reversible transamination of L-2-aminoadipate is a critical reaction linking lysine metabolism with the metabolism of other amino acids, particularly glutamate (B1630785). This reaction is catalyzed by 2-aminoadipate transaminase (AadAT), which is synonymous with kynurenine (B1673888)/alpha-aminoadipate aminotransferase (KAT). wikipedia.orguniprot.org The enzyme facilitates the transfer of an amino group from L-2-aminoadipate to 2-oxoglutarate, yielding 2-oxoadipate and L-glutamate. wikipedia.org

This enzyme demonstrates broad substrate specificity, capable of transaminating various amino acids besides L-2-aminoadipate, including kynurenine and methionine. uniprot.orgnih.govnih.gov In human liver, two distinct isoenzymes of AadAT have been identified, designated AadAT-I and AadAT-II. karger.com These isoenzymes exhibit different kinetic properties and subcellular localizations. karger.com AadAT-I, found mainly in the cytosol, has a high K_m for L-2-aminoadipate (20 mM), while AadAT-II, a mitochondrial enzyme, has a much lower K_m for the same substrate (0.25 mM), suggesting different physiological roles for the two forms. karger.com The mitochondrial enzyme (AadAT-II/KAT II) is considered a primary enzyme for this activity and also plays a role in tryptophan metabolism. nih.govkarger.com

Interactive Table 2: Kinetic Properties of 2-Aminoadipate Transaminase (AadAT/KAT)

| Enzyme Source/Isoform | Substrate | K_m | Reference |

|---|---|---|---|

| Human Liver (AadAT-I, Cytosolic) | L-2-Aminoadipate | 20 mM | karger.com |

| Human Liver (AadAT-I, Cytosolic) | L-Glutamate | 1.4 mM | karger.com |

| Human Liver (AadAT-II, Mitochondrial) | L-2-Aminoadipate | 0.25 mM | karger.com |

| Human Liver (AadAT-II, Mitochondrial) | L-Glutamate | 12.5 mM | karger.com |

| Human (Mitochondrial KAT II) | Aminoadipate | 0.9 mM | uniprot.org |

| Human (Mitochondrial KAT II) | Kynurenine | 4.7 mM | uniprot.org |

| Human (Mitochondrial KAT II) | Methionine | 1.7 mM | uniprot.org |

Cofactor Dependence in this compound Biochemistry (e.g., NADPH, NADP+, ATP)

The enzymatic reactions centered around L-2-aminoadipate and its adenylated form are critically dependent on a specific set of cofactors for activation, reduction, and oxidation.

ATP (Adenosine Triphosphate): ATP is essential for the initial activation step in the fungal lysine biosynthesis pathway. The enzyme α-aminoadipate reductase (AAR) utilizes ATP to adenylate L-2-aminoadipate, forming the high-energy intermediate L-2-aminoadipyl adenylate and releasing pyrophosphate. nih.govuniprot.org This activation is a prerequisite for the subsequent reduction.

NADPH (Nicotinamide Adenine (B156593) Dinucleotide Phosphate (B84403), Reduced): In the fungal biosynthetic pathway, NADPH serves as the specific electron donor for the reductive step. uniprot.org After L-2-aminoadipate is activated to its adenylated form and transferred to a phosphopantetheinyl arm of the AAR enzyme, NADPH provides the reducing equivalents to convert the thioester-linked intermediate into L-α-aminoadipate semialdehyde. nih.govacs.orgresearchgate.net

NADP+ (Nicotinamide Adenine Dinucleotide Phosphate, Oxidized) and NAD+ (Nicotinamide Adenine Dinucleotide, Oxidized): In the reverse direction, during lysine catabolism in mammals, the oxidation of L-α-aminoadipate semialdehyde to L-2-aminoadipate is catalyzed by ALDH7A1. uniprot.org This enzyme uses either NAD+ or NADP+ as the oxidizing agent (electron acceptor) to generate NADH or NADPH, respectively. frontiersin.org

Pyridoxal (B1214274) Phosphate (PLP): The transamination reactions catalyzed by 2-aminoadipate transaminase are dependent on pyridoxal phosphate, a derivative of vitamin B6. wikipedia.org PLP acts as a prosthetic group, covalently bound to the enzyme, and functions to facilitate the transfer of the amino group between the amino acid and the α-keto acid substrates.

Metabolic Pathways and Regulation Involving L 2 Aminoadipate Adenylate

The α-Aminoadipate (AAA) Pathway for L-Lysine Biosynthesis: A Fungal and Euglenid Paradigm

The α-aminoadipate (AAA) pathway is the primary route for de novo L-lysine biosynthesis in higher fungi and euglenids. wikipedia.orgresearchgate.net This pathway commences with intermediates from the citric acid cycle and involves a series of enzymatic reactions to produce L-lysine. nih.gov The intermediates of this pathway are also precursors for various secondary metabolites, including the antibiotic penicillin and the alkaloids slaframine (B1196289) and swainsonine. nih.govresearchgate.net

While the α-aminoadipate (AAA) pathway is characteristic of fungi and euglenids, variations and analogous steps exist in other organisms. wikipedia.orguchicago.edu

Fungi and Yeast: In fungi like Saccharomyces cerevisiae (baker's yeast) and pathogenic fungi such as Candida albicans and Aspergillus fumigatus, the AAA pathway is the exclusive route for lysine (B10760008) biosynthesis. nih.govasm.org The initial steps of the pathway, leading to the formation of α-aminoadipate, share similarities with the tricarboxylic acid (TCA) cycle, with the intermediates in the lysine pathway being one carbon longer. rsc.orgresearchgate.net In S. cerevisiae, the enzymes for the initial part of the pathway are located in the mitochondria, while the later steps occur in the cytoplasm. rsc.orgnih.gov Research has shown that in the fermenting yeast S. cerevisiae, two aconitase enzymes contribute to both the citric acid cycle and lysine biosynthesis, whereas respiring filamentous fungi may rely on a single aconitase for both pathways. nih.govresearchgate.net

Prokaryotes: Although most bacteria utilize the diaminopimelate (DAP) pathway, some prokaryotes, such as those from the genus Thermus and the archaeon Pyrococcus horikoshii, have been found to possess the AAA pathway. wikipedia.orgasm.org However, there are notable differences in the later steps of the pathway between these prokaryotes and fungi. asm.orgnih.gov For instance, the conversion of α-aminoadipate to lysine in Thermus thermophilus resembles the arginine biosynthetic pathway in other bacteria, rather than the fungal mechanism. asm.org Specifically, the enzyme aminoadipate reductase, which is crucial in the fungal pathway, is absent in these prokaryotes. nih.gov

Plants and Other Eukaryotes: Green plants and lower fungi utilize the DAP pathway for lysine synthesis. rsc.orgresearchgate.net In animals, lysine is an essential amino acid that cannot be synthesized de novo and must be obtained from the diet. However, the degradation of lysine in animals proceeds through some of the same intermediates as the fungal AAA pathway, but in the reverse direction, such as saccharopine. wikipedia.orgfrontiersin.org

The formation of L-2-aminoadipate adenylate is a critical activation step within the α-aminoadipate pathway, catalyzed by the enzyme L-2-aminoadipate reductase. ebi.ac.ukuniprot.org This enzyme facilitates the conversion of L-2-aminoadipate to L-2-aminoadipate-6-semialdehyde. uniprot.org

Enzymatic Steps Preceding this compound:

Homocitrate Synthase: The pathway begins with the condensation of acetyl-CoA and α-ketoglutarate, an intermediate of the citric acid cycle, to form homocitrate. wikipedia.orgresearchgate.net This is considered a rate-limiting step in the pathway. researchgate.netresearchgate.net

Homoaconitase: Homocitrate is then isomerized to its isomer, homoisocitrate, via the intermediate homoaconitate. wikipedia.orgnih.gov This two-step reaction is catalyzed by homoaconitase, which is structurally and functionally similar to the aconitase of the citric acid cycle. researchgate.netnih.gov

Homoisocitrate Dehydrogenase: Homoisocitrate undergoes oxidative decarboxylation to yield α-ketoadipate, a reaction catalyzed by homoisocitrate dehydrogenase. wikipedia.orgrsc.org

Aminoadipate Aminotransferase: An amino group, typically from glutamate (B1630785), is transferred to α-ketoadipate to form L-2-aminoadipate. wikipedia.orguniprot.org This transamination reaction connects the pathway to nitrogen metabolism.

Formation of this compound and Subsequent Steps:

L-2-Aminoadipate Reductase (or α-Aminoadipate Reductase): This multi-domain enzyme first activates the δ-carboxyl group of L-2-aminoadipate by reacting it with ATP to form the mixed anhydride (B1165640) intermediate, This compound . uniprot.orgh-its.org This activated intermediate remains bound to the enzyme. kegg.jp The same enzyme then catalyzes the NADPH-dependent reduction of the adenylated intermediate to L-2-aminoadipate-6-semialdehyde. uniprot.orguniprot.org In Saccharomyces cerevisiae, this enzyme is a complex of two gene products, Lys2 and Lys5, where Lys5 is responsible for the post-translational phosphopantetheinylation of Lys2, which is essential for its activity. acs.org

Saccharopine Reductase: L-2-aminoadipate-6-semialdehyde is then condensed with glutamate to form saccharopine. wikipedia.orgmdpi.com

Saccharopine Dehydrogenase: The final step involves the cleavage of saccharopine by saccharopine dehydrogenase to yield L-lysine and α-ketoglutarate, which can re-enter the citric acid cycle. wikipedia.orgmdpi.com

| Step | Enzyme | Substrate(s) | Product(s) | EC Number |

|---|---|---|---|---|

| 1 | Homocitrate Synthase | Acetyl-CoA, α-Ketoglutarate | Homocitrate, CoA | 4.1.3.21 |

| 2 | Homoaconitase | Homocitrate | Homoaconitate | 4.2.1.36 |

| 3 | Homoaconitase | Homoaconitate | Homoisocitrate | 4.2.1.36 |

| 4 | Homoisocitrate Dehydrogenase | Homoisocitrate | α-Ketoadipate | 1.1.1.87 |

| 5 | Aminoadipate Aminotransferase | α-Ketoadipate, L-Glutamate | L-2-Aminoadipate, α-Ketoglutarate | 2.6.1.39 |

| 6 | L-2-Aminoadipate Reductase | L-2-Aminoadipate, ATP, NADPH | L-2-Aminoadipate-6-semialdehyde, AMP, Diphosphate, NADP+ | 1.2.1.95 |

| 7 | Saccharopine Reductase | L-2-Aminoadipate-6-semialdehyde, L-Glutamate, NADPH | Saccharopine, NADP+ | 1.5.1.10 |

| 8 | Saccharopine Dehydrogenase | Saccharopine, NAD+ | L-Lysine, α-Ketoglutarate, NADH | 1.5.1.7 |

Comparative Pathway Analysis Across Organisms (Fungi, Yeast, Select Prokaryotes)

Integration of L-2-Aminoadipate Metabolism with Central Carbon and Nitrogen Pathways

The metabolism of L-2-aminoadipate is intricately linked with central metabolic pathways, ensuring a coordinated flow of carbon and nitrogen skeletons for biosynthesis and energy production.

The α-aminoadipate pathway is closely integrated with the citric acid (TCA) cycle. nih.gov The very first step of the AAA pathway utilizes α-ketoglutarate, a key intermediate of the TCA cycle. wikipedia.orgresearchgate.net This directly links lysine biosynthesis to the central carbon metabolism and the energy status of the cell. mdpi.com The final step of the pathway, catalyzed by saccharopine dehydrogenase, regenerates α-ketoglutarate, which can then be funneled back into the TCA cycle. wikipedia.orgmdpi.com This cyclical connection highlights the metabolic efficiency of the pathway. Furthermore, the initial enzymatic reactions of the AAA pathway, converting homocitrate to homoisocitrate, are analogous to the conversion of citrate (B86180) to isocitrate in the TCA cycle, suggesting a shared evolutionary origin of the involved enzymes. researchgate.netnih.gov

The metabolism of L-2-aminoadipate is interconnected with the biosynthesis and degradation of other amino acids, particularly glutamate and lysine.

Glutamate Metabolism: Glutamate plays a dual role in the AAA pathway. It serves as the amino group donor in the formation of L-2-aminoadipate from α-ketoadipate, a reaction catalyzed by aminoadipate aminotransferase. wikipedia.orguniprot.org Subsequently, in the formation of saccharopine, another molecule of glutamate is condensed with L-2-aminoadipate-6-semialdehyde. wikipedia.org This demonstrates a direct link between nitrogen assimilation (via glutamate) and lysine biosynthesis.

Lysine Catabolism: In many organisms, including animals and some bacteria, the degradation of L-lysine proceeds via the saccharopine pathway, which involves several of the same intermediates as the fungal AAA biosynthetic pathway, but in the reverse order. wikipedia.orgfrontiersin.org For instance, in Pseudomonas putida, lysine can be catabolized to 2-aminoadipate, which is then further broken down to intermediates that can enter the TCA cycle. nih.gov This reverse pathway underscores the metabolic versatility of these intermediates.

Pipecolic Acid Metabolism: In some fungi, intermediates of the lysine pathway, such as α-aminoadipate-δ-semialdehyde, can be converted to pipecolic acid. mdpi.com Pipecolic acid can also be formed from lysine, indicating a complex interplay between these metabolic routes. mdpi.com

Leucine (B10760876) Biosynthesis: There is an evolutionary relationship between the enzymes of the AAA pathway and those of leucine biosynthesis. For example, homoaconitase in the AAA pathway is similar to isopropylmalate isomerase in the leucine biosynthetic pathway, suggesting a common ancestral origin. nih.gov

Connections to the Citric Acid Cycle Intermediates

Regulatory Mechanisms Governing this compound Flux in Metabolic Networks

The flux through the α-aminoadipate pathway, and consequently the production of this compound, is tightly regulated to meet the cell's demand for lysine while avoiding wasteful overproduction. In yeast, this regulation occurs at multiple levels:

Molecular Genetics and Evolutionary Biology of L 2 Aminoadipate Adenylate Enzymes

Genetic Organization and Expression of L-2-Aminoadipate Reductase (LYS2) and Associated Genes (LYS5)

The biosynthesis of lysine (B10760008) in fungi via the α-aminoadipate (AAA) pathway is a well-conserved process, with L-2-aminoadipate reductase playing a pivotal role. This enzyme's function is dependent on the coordinated action of two key genes: LYS2 and LYS5. oup.comnih.gov In the model organism Saccharomyces cerevisiae, as well as in the pathogenic yeast Candida albicans, LYS2 and LYS5 are essential for the activity of α-aminoadipate reductase (AAR). oup.comnih.gov The LYS2 gene encodes the primary 150-155 kDa subunit of the AAR enzyme, while the LYS5 gene encodes a smaller 30-kDa phosphopantetheinyl transferase (PPTase). nih.govnih.govoup.com This PPTase is responsible for the post-translational modification of the apo-AAR (the inactive form encoded by LYS2) into the functional holo-AAR. oup.com This activation involves the transfer of a phosphopantetheinyl group from coenzyme A to the Lys2p protein. nih.gov

In S. cerevisiae, the LYS2 gene is located on chromosome II and spans approximately 4.6 to 4.8 kilobases (kb). nih.govresearchgate.net The LYS5 gene is a smaller gene of about 1.1 kb. nih.gov The expression of these genes is tightly regulated to meet the cell's demand for lysine.

Transcriptional and Translational Control Mechanisms

The expression of LYS2 and LYS5 is subject to complex regulatory networks. In S. cerevisiae, a key regulator is the LYS14 gene product, which acts as a transcriptional activator for several genes in the lysine biosynthesis pathway, including LYS2 and LYS5. researchgate.netnih.gov This activation is dependent on the presence of an intermediate in the pathway, α-aminoadipate semialdehyde, which functions as an inducer. researchgate.net The Lys14 protein contains a characteristic Zn(II)2Cys6 DNA-binding motif, and its N-terminal region is crucial for its function. researchgate.net

Furthermore, the general amino acid control system, mediated by the transcriptional activator Gcn4p, also plays a role in regulating LYS gene expression. nih.govyeastgenome.org In S. cerevisiae, under conditions of amino acid starvation, Gcn4p derepresses the expression of numerous amino acid biosynthetic genes. nih.gov Interestingly, while both LYS2 and LYS5 mRNA levels increase in S. cerevisiae during amino acid starvation, the situation is different in Candida albicans. In C. albicans, Gcn4 is essential for the induction of LYS2 expression under lysine deprivation, but LYS5 expression remains unaffected. nih.gov This highlights an evolutionary divergence in the transcriptional control of this pathway between these two yeast species. nih.gov Studies have shown that the level of the 4.2 kb LYS2 transcript is significantly higher in S. cerevisiae cells grown in minimal medium compared to those grown in complete medium, and this expression is not repressed by the presence of lysine alone. nih.govresearchgate.net

Functional Characterization of Gene Deletions and Mutations (e.g., lys2 mutants)

The functional importance of LYS2 and LYS5 has been extensively studied through the creation and analysis of gene deletions and mutations. In both S. cerevisiae and C. albicans, disruption of the LYS2 gene results in a lysine auxotrophic phenotype, meaning the cells can no longer synthesize their own lysine and require it from the environment for growth. oup.com Assays of cell extracts from LYS2-disrupted strains show a complete lack of α-aminoadipate reductase activity. oup.com Reintroducing a functional LYS2 gene into these mutants restores both growth on lysine-deficient media and AAR activity, confirming the gene's essential role. oup.com

Similarly, lys5 mutants also exhibit lysine auxotrophy due to their inability to activate the Lys2p enzyme. nih.gov The lack of AAR activity in lys5 mutants underscores the specificity of the Lys5p-encoded PPTase for the post-translational activation of Lys2p. nih.gov Interestingly, mutations in lys2 and lys5 can lead to the accumulation of a toxic intermediate when cells are grown in the presence of high levels of α-aminoadipate. iitk.ac.inuni-ulm.de This characteristic has been exploited to develop convenient methods for selecting lys2 mutants by plating cells on α-aminoadipate-containing medium. nih.goviitk.ac.inuni-ulm.de

Phylogenetic Relationships and Evolutionary Origins of Adenylate-Forming Reductases

The study of adenylate-forming reductases, including the Lys2-type enzymes, reveals a diverse and ancient evolutionary history. These enzymes are part of a larger superfamily of peptide synthetase-like reductases found across the fungal kingdom. nih.gov

Divergence of Fungal Lys2-Type Enzymes and Other Adenylate-Forming Reductases

Phylogenetic analyses have shown that fungal adenylate-forming reductases can be grouped into distinct classes. nih.govleibniz-hki.de The Lys2-type enzymes, which are central to lysine biosynthesis, form a well-defined class (Class I) with a likely monophyletic origin in a common ancestor of ascomycetes and basidiomycetes. nih.govresearchgate.net This suggests that the lysine biosynthetic pathway utilizing L-2-aminoadipate reductase was established early in fungal evolution.

Beyond the Lys2-type, other classes of adenylate-forming reductases have evolved with distinct biochemical functions. nih.gov For example, some reductases are involved in the synthesis of other amino acids, such as the L-tyrosine reductases LnaA and LnbA in Aspergillus flavus, which belong to a different phylogenetic clade. nih.govleibniz-hki.de The diversity in these enzymes suggests a process of gene duplication and functional divergence that has allowed fungi to adapt and produce a wide array of metabolites. The lys2 gene itself has been proposed as a valuable phylogenetic marker for understanding relationships between fungal genera. researchgate.net

Evolutionary Parallels with Nonribosomal Peptide Synthetases (NRPSs)

A significant finding in the evolutionary history of L-2-aminoadipate reductases is their close relationship to nonribosomal peptide synthetases (NRPSs). nih.gov NRPSs are large, modular enzymes that synthesize a vast array of bioactive peptides without the use of ribosomes. nih.gov Phylogenetic studies have revealed that α-aminoadipate reductases (AARs), such as Lys2, group more closely with NRPSs than with other types of adenylating enzymes. nih.gov This suggests that AARs and NRPSs share a more recent common ancestor.

NRPSs are characterized by a modular architecture, typically consisting of adenylation (A), thiolation (T), and condensation (C) domains. acs.org The A-domain is responsible for selecting and activating the amino acid substrate via adenylation, a process analogous to the first step catalyzed by L-2-aminoadipate reductase. This shared mechanism of adenylate formation provides strong evidence for their evolutionary connection. The evolution of NRPSs is thought to have involved complex events such as gene duplication, domain shuffling, and horizontal gene transfer, leading to the incredible diversity of nonribosomal peptides found in nature. researchgate.net The relationship between Lys2-type enzymes and NRPSs highlights how enzymes from primary metabolism can be evolutionarily linked to the machinery of secondary metabolism.

Genetic Tools and Model Organisms for Studying L-2-Aminoadipate Adenylate Pathways (e.g., Saccharomyces cerevisiae)

Saccharomyces cerevisiae, or baker's yeast, has been an invaluable model organism for dissecting the L-2-aminoadipate pathway. uni-ulm.denih.gov Its well-characterized genome, ease of genetic manipulation, and stable haploid and diploid life cycle states make it an ideal system for studying gene function. uni-ulm.denih.gov

A variety of genetic tools have been developed in S. cerevisiae that have been instrumental in understanding LYS2 and LYS5. The ability to create targeted gene disruptions and deletions has allowed for precise functional analysis of these genes. nih.govresearchgate.net The development of various cloning vectors, including integrating, episomal, and centromeric plasmids containing the LYS2 gene, has facilitated complementation studies and the analysis of gene expression. nih.govresearchgate.net

The unique property of lys2 and lys5 mutants being selectable on α-aminoadipate medium has provided a powerful tool for genetic screens and for the "plasmid shuffle" technique, where a plasmid carrying a gene of interest can be easily removed from the cell. iitk.ac.inuni-ulm.de Furthermore, complementation analysis using tester strains with known mutations in lys2, lys5, or the regulatory gene LYS14 allows for the straightforward identification of the genetic locus of new mutations. nih.govresearchgate.net The wealth of genetic and molecular biology techniques available for S. cerevisiae, now enhanced by CRISPR/Cas9 technology, continues to make it a cornerstone for research into the this compound pathway and related enzymatic processes. nih.gov

Research Applications of L 2 Aminoadipate Adenylate in Biological Systems

L-2-Aminoadipate Adenylate and L-2-Aminoadipate as Metabolic Biomarkers in Preclinical Research

Metabolomic studies have identified L-2-aminoadipate and its adenylated form as significant molecules in various pathological processes. These compounds can reflect underlying metabolic shifts, making them valuable candidates for biomarkers in preclinical models of disease.

Role in Oxidative Stress Research

L-2-aminoadipate (also known as 2-aminoadipic acid or 2-AAA) is considered a potential small-molecule marker of oxidative stress. Its formation can result from the degradation of tissues and plasma proteins, a process linked to carbonyl stress. bevital.no In conditions of long-term hyperglycemia, elevated levels of L-2-aminoadipate in endothelial cells are thought to be a sign of lysine (B10760008) breakdown caused by oxidative stress and the generation of reactive oxygen species (ROS).

Investigations in Renal Cell Carcinoma Metabolism in Preclinical Models

In the context of renal cell carcinoma (RCC), both this compound and L-2-aminoadipate have emerged as promising urinary biomarkers. mdpi.comresearchgate.net Metabolic profiling studies have shown that a panel of metabolites including this compound, cortolone (B145581), and testosterone (B1683101) can effectively distinguish between RCC and benign renal tumors. mdpi.comresearchgate.netresearchgate.netnih.gov Specifically, this panel demonstrated a high predictive ability with a significant area under the curve (AUC) in validation studies. mdpi.com Furthermore, a separate panel that includes aminoadipic acid was found to be capable of distinguishing RCC patients from healthy controls. mdpi.com These findings suggest that disturbances in lysine metabolism, which involves both of these compounds, are a feature of RCC and can be leveraged for diagnostic biomarker discovery. mdpi.com

| Biomarker Panel | Comparison Group | Key Metabolites | Significance in Preclinical Models |

| Panel 1 | RCC vs. Benign Renal Tumors | This compound , Cortolone, Testosterone | High discriminatory power in distinguishing malignant from benign tumors. mdpi.comresearchgate.netresearchgate.net |

| Panel 2 | RCC vs. Healthy Controls | Aminoadipic acid , 2-(formamido)-N1-(5-phospho-d-ribosyl) acetamidine, alpha-N-phenylacetyl-L-glutamine | Effective in differentiating RCC patients from healthy individuals. mdpi.com |

Studies in Colon Cancer Organoids and Metabolic Reprogramming

Research using colon cancer organoids has provided insights into the metabolic reprogramming that occurs in cancer cells. nih.govamegroups.cnmdpi.com In one study, this compound was identified as one of the most significantly down-regulated metabolites following the inhibition of PHGDH, an enzyme in the serine synthesis pathway. nih.gov This suggests a link between serine metabolism and the lysine degradation pathway in colon cancer. The study also noted that metabolic reprogramming, including alterations in amino acid metabolism, is a critical aspect of tumor development and a potential target for anti-tumor strategies. nih.gov

Association with Glucose Homeostasis and Pre-Diabetic States in Animal Models

L-2-aminoadipate (2-AAA) has been strongly associated with glucose homeostasis and the risk of developing diabetes. nih.govnih.govescholarship.org Studies in animal models have shown that administration of 2-AAA can lower fasting plasma glucose levels in mice on both standard and high-fat diets. nih.govnih.gov Furthermore, 2-AAA treatment was found to enhance insulin (B600854) secretion from pancreatic beta-cell lines, as well as from murine and human islets. nih.gov Elevated plasma levels of 2-aminoadipate have been observed in the pre-diabetic phase in rats, suggesting it could serve as a predictive biomarker for diabetes development. The compound is thought to be a regulator of glucose homeostasis, and its levels are strongly predictive for individuals who later develop the disease. nih.govnih.gov

Implications in Inborn Errors of L-Lysine Metabolism (e.g., 2-aminoadipic aciduria, 2-oxoadipic aciduria models)

L-2-aminoadipate and L-2-oxoadipate are the key metabolites that accumulate in 2-aminoadipic and 2-oxoadipic aciduria, a rare inborn error of L-lysine degradation. nih.govwikipedia.orgnih.gov This condition is caused by mutations in the DHTKD1 gene, which is essential for the final step in the lysine degradation pathway: the conversion of 2-oxoadipate to glutaryl-CoA. nih.govwikipedia.orgnih.gov The dysfunction of the enzyme complex leads to the buildup of upstream metabolites, including 2-aminoadipate and 2-oxoadipate, which are then excreted in the urine. nih.govwikipedia.org The study of this disease provides a human model for understanding the consequences of disrupted lysine metabolism. nih.gov

This compound Pathway as a Target for Biochemical Intervention

The enzymatic pathway responsible for the synthesis of this compound is a critical component of lysine metabolism, particularly in fungi where it is part of the lysine biosynthesis pathway. The key enzyme in this process is α-aminoadipate reductase (AAR), which catalyzes the reduction of L-2-aminoadipate. acs.org This enzyme first activates L-2-aminoadipate by creating an this compound intermediate. acs.org

In yeast, this process requires two gene products, Lys2 and Lys5. acs.org Lys2 is the large enzyme that performs the activation and reduction, while Lys5 is a specific phosphopantetheinyl transferase that post-translationally modifies and activates Lys2. acs.org Given the essential role of this pathway in fungal lysine biosynthesis, it represents a potential target for the development of antifungal agents.

Antimycotic Strategy Development Based on Pathway Uniqueness

The development of new antimycotic (antifungal) agents often relies on identifying biochemical pathways that are essential for a fungus but absent in its host. The α-aminoadipate (AAA) pathway of L-lysine biosynthesis represents a classic example of such a target. This pathway is the primary route for lysine synthesis in higher fungi, including common pathogens like Aspergillus fumigatus and Candida albicans, as well as the model organism Saccharomyces cerevisiae. mdpi.comresearchgate.net Crucially, humans lack this pathway and must obtain lysine, an essential amino acid, from their diet. nih.gov This inherent difference creates a therapeutic window, allowing for the design of drugs that specifically disrupt the fungal pathway without affecting the human host. mdpi.comnih.gov

This compound is a key intermediate within this unique fungal pathway. kegg.jpgenome.jp It is synthesized from L-2-aminoadipate and ATP in a reaction catalyzed by the enzyme L-2-aminoadipate reductase (AAR), also known as Lys2 in yeast. expasy.orgkegg.jp This enzyme is itself a prime target for antifungal drug development because its function is indispensable for the production of lysine and, consequently, for fungal viability. mdpi.comresearchgate.net The reaction catalyzed by AAR is considered one of the most distinctive transformations in the primary metabolism of fungi. mdpi.com Research in this area focuses on disrupting the function of AAR, thereby preventing the formation of this compound and halting the entire lysine biosynthesis cascade, leading to fungal cell death.

Table 1: Key Enzymes and Intermediates in the Fungal α-Aminoadipate Pathway

| Intermediate/Enzyme | Role in Pathway | Relevance to Antimycotic Strategy |

|---|---|---|

| L-2-Aminoadipate | Precursor to this compound. | Pathway-specific substrate. |

| This compound | Activated intermediate formed from L-2-aminoadipate and ATP. kegg.jpgenome.jp | Formation is a critical step catalyzed by a fungus-specific enzyme. |

| L-2-Aminoadipate Reductase (AAR/Lys2) | Enzyme that catalyzes the formation of this compound. expasy.orgkegg.jp | Essential fungal enzyme with no human homologue; a primary drug target. mdpi.com |

| (S)-2-amino-6-oxohexanoate | Product formed from the reduction of the L-2-aminoadipate moiety. expasy.orgkegg.jp | Downstream intermediate whose synthesis is blocked by AAR inhibition. |

Enzyme Inhibition Studies in Preclinical Contexts

This compound plays a central role in preclinical studies aimed at understanding and inhibiting the enzymes that produce it. The enzyme L-2-aminoadipate reductase (AAR) belongs to a large superfamily of adenylate-forming enzymes, which are critical for various metabolic processes, including fatty acid metabolism and the biosynthesis of natural products. researchgate.netnih.gov These enzymes typically function via a two-step mechanism where they first use ATP to activate a carboxylic acid substrate, forming a high-energy acyl-adenylate intermediate that remains tightly bound to the enzyme. nih.gov

In the case of AAR, the enzyme's adenylation domain catalyzes the condensation of L-2-aminoadipate with ATP to form this compound. expasy.orgkegg.jp This reactive intermediate is then transferred to a distinct peptidyl-carrier protein (PCP) domain within the same enzyme, also known as a thiolation domain. researchgate.netexpasy.org Finally, a reductase domain uses NADPH to reductively cleave the acyl-enzyme bond, releasing the product, (S)-2-amino-6-oxohexanoate. expasy.orgkegg.jp

Understanding the formation and structure of the this compound intermediate is fundamental to designing potent and specific inhibitors of AAR. In preclinical research, a common strategy for inhibiting adenylate-forming enzymes is to develop stable analogues of the transient acyl-adenylate intermediate. nih.gov These mimics, such as sulfonyladenosines, can bind tightly to the enzyme's active site, blocking access to the natural substrates and effectively shutting down the enzyme. The characterization of AAR from organisms like Saccharomyces cerevisiae and the industrially relevant fungus Penicillium chrysogenum provides a foundation for these inhibitor design and screening efforts in a preclinical setting. expasy.orgresearchgate.net

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Chemical Formula | Role/Context |

|---|---|---|

| This compound | C16H23N6O10P | Central intermediate in the α-aminoadipate pathway. kegg.jpnih.gov |

| L-2-Aminoadipate | C6H11NO4 | Substrate for L-2-aminoadipate reductase. nih.gov |

| Adenosine triphosphate (ATP) | C10H16N5O13P3 | Co-substrate for the adenylation reaction. expasy.org |

| L-Lysine | C6H14N2O2 | Essential amino acid and final product of the pathway. mdpi.com |

| (S)-2-amino-6-oxohexanoate | C6H11NO3 | Product of the L-2-aminoadipate reductase reaction. expasy.org |

| Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) | C21H29N7O17P3 | Co-substrate for the reduction step. expasy.org |

| Adenosine monophosphate (AMP) | C10H14N5O7P | Byproduct of the reaction. kegg.jp |

| Aspergillus fumigatus | Not Applicable | Pathogenic fungus with an α-aminoadipate pathway. mdpi.com |

| Candida albicans | Not Applicable | Pathogenic fungus with an α-aminoadipate pathway. researchgate.net |

| Saccharomyces cerevisiae | Not Applicable | Model yeast organism for studying the pathway. expasy.org |

Advanced Research Methodologies for L 2 Aminoadipate Adenylate Study

Metabolomics and Mass Spectrometry Techniques

Metabolomics, the comprehensive analysis of metabolites in a biological system, combined with the sensitivity and specificity of mass spectrometry (MS), forms the bedrock of modern studies on L-2-aminoadipate adenylate.

High-resolution liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for generating detailed metabolite profiles of the lysine (B10760008) biosynthesis pathway. researchgate.netnih.govmdpi.cominnovareacademics.in By separating complex mixtures of molecules from cellular extracts, LC-MS allows for the precise identification and quantification of pathway intermediates, including L-2-aminoadipate. researchgate.netinnovareacademics.innih.gov In studies of fungal or bacterial metabolism, LC-MS has been used to track changes in the levels of α-aminoadipate and related compounds under various conditions. mdpi.comresearchgate.net The high resolution of the mass spectrometer is crucial for accurately determining the mass of each metabolite, which aids in its identification and distinguishes it from other molecules with similar masses. nih.govinnovareacademics.in

A typical LC-MS workflow for metabolite profiling involves:

Sample Preparation : Extraction of metabolites from cells or tissues, often using a methanol/water solution. mdpi.cominnovareacademics.in

Chromatographic Separation : Injection of the extract into an HPLC system, where compounds are separated on a column. nih.govinnovareacademics.in

Mass Spectrometric Detection : As compounds elute from the column, they are ionized and their mass-to-charge ratio is measured by a high-resolution mass spectrometer. innovareacademics.innih.gov

Data Analysis : The resulting data is processed to identify and quantify metabolites by comparing their measured mass and retention time to known standards or databases. nih.govnih.gov

Stable isotope tracing is a powerful method to map the flow of atoms through metabolic networks, providing insights into the dynamic activity of pathways. nih.govfrontiersin.org In this approach, organisms are cultured with substrates, such as glucose or L-lysine, that are labeled with stable isotopes like ¹³C or ¹⁵N. nih.govnih.gov Mass spectrometry is then used to track the incorporation of these heavy isotopes into downstream metabolites, including intermediates of the α-aminoadipate pathway. researchgate.netnih.gov

This technique, known as metabolic flux analysis or fluxomics, quantifies the rates (fluxes) of biochemical reactions within a cell. frontiersin.org It can reveal how metabolic pathways are utilized and regulated under different genetic or environmental conditions. frontiersin.orgosti.gov For example, by analyzing the labeling patterns in amino acids, researchers can determine the activity of the α-aminoadipate pathway relative to other central metabolic routes. researchgate.netusda.gov

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Integrated Multi-Omics Approaches

To achieve a holistic view of cellular regulation, researchers integrate data from multiple "omics" disciplines. This systems biology approach connects information about genes, proteins, and metabolites to build a more complete model of metabolic function.

Integrating transcriptomics (the study of gene expression) with metabolomics links the genetic blueprint to the metabolic output. nih.govfrontiersin.org By simultaneously measuring mRNA transcripts and metabolite concentrations, researchers can identify correlations that suggest regulatory control points. frontiersin.orgaesnet.org For instance, an observed increase in the transcript levels of the LYS2 gene, which encodes α-aminoadipate reductase, coupled with changes in the concentration of L-2-aminoadipate, provides strong evidence for transcriptional regulation of this pathway step. aesnet.orgnih.gov Such integrated analyses have been used to understand metabolic responses in various organisms and conditions, including the effects of diet on fish metabolism and the impact of diseases on cellular pathways. frontiersin.orgmdpi.com

| Integrated Analysis Finding | Organism/System | Key Pathway Affected | Observed Changes | Reference |

| Dysfunctional Lysine Metabolism | Tuberous Sclerosis Complex | Lysine Degradation | Increased amino-adipate levels; Upregulation of AASS gene. | aesnet.org |

| Effect of Bt infection | Dendrolimus kikuchii larvae | Lysine Degradation | Reduction in L-2-Aminoadipic acid levels. | nih.gov |

| Skeletal Muscle Development | Pekin Duck (embryonic) | Protein Digestion & Absorption | Up-regulation of L-2-aminoadipic acid. | mdpi.com |

| Fish Meal/Oil Replacement | Rainbow Trout | Lysine Metabolism | Down-regulation of L-2-aminoadipate. | frontiersin.org |

Proteomics focuses on the large-scale study of proteins, including their expression levels and modifications. This provides a more direct assessment of a cell's enzymatic machinery than transcriptomics. researchgate.net Post-translational modifications (PTMs) are chemical alterations to proteins after their synthesis that can dramatically affect their activity, stability, or interactions. nih.govfrontiersin.org

A crucial PTM in the α-aminoadipate pathway involves the α-aminoadipate reductase (AAR), encoded by the LYS2 gene. nih.govacs.org This enzyme is inactive until it is modified by a phosphopantetheinyl transferase, encoded by the LYS5 gene. nih.govacs.org This PTM involves the covalent attachment of a phosphopantetheinyl group from coenzyme A to a specific serine residue on the AAR enzyme, which is essential for its catalytic function. nih.govacs.org Proteomic techniques are vital for identifying and characterizing such modifications, which are critical for the proper functioning of the lysine biosynthesis pathway. nih.govfrontiersin.org

Combined Transcriptomics and Metabolomics Analysis

Structural Biology of this compound-Related Enzymes

Understanding the three-dimensional structure of enzymes provides a blueprint for their function and mechanism. Techniques like X-ray crystallography are used to determine the atomic-level structures of enzymes involved in the α-aminoadipate pathway.

Structural studies have been conducted on several enzymes in this pathway, such as saccharopine reductase and aminoadipate aminotransferase. wikipedia.orgbohrium.comnih.gov For example, the crystal structure of saccharopine reductase from Magnaporthe grisea has been solved, revealing a homodimeric enzyme with three distinct domains per subunit. bohrium.com The structure shows how the enzyme binds its substrates and cofactors, like NADPH, in a cleft that forms the active site. bohrium.com Such structural insights are fundamental for proposing detailed catalytic mechanisms and understanding how these enzymes evolved. bohrium.comnih.gov Although a specific structure for L-2-aminoadipate reductase bound to this compound is not highlighted in the provided context, the known structures of related enzymes provide valuable models for its function. researchgate.netuniprot.orguniprot.org

| Enzyme | Organism | PDB Accession Code | Technique | Reference |

| Saccharopine Reductase | Magnaporthe grisea | Not specified in text | X-ray Crystallography | bohrium.com |

| 2-Aminoadipate Transaminase | Not specified | 2DTV | X-ray Crystallography | wikipedia.org |

| Human Aminoadipate Aminotransferase | Homo sapiens | Not specified in text | Not specified in text | nih.gov |

Domain-Specific Structural Characterization (Adenylation, Thiolation, Reductase Domains)

The formation of this compound is the initial step catalyzed by the multifunctional enzyme α-aminoadipate reductase (AAR), a key player in the fungal lysine biosynthesis pathway. researchgate.netresearchgate.net This enzyme exhibits a modular architecture characteristic of nonribosomal peptide synthetase (NRPS)-like proteins, comprising three core catalytic domains: an adenylation (A) domain, a thiolation (T) domain—also known as a peptidyl carrier protein (PCP)—and a reductase (R) domain. nih.govasm.org

The adenylation (A) domain is responsible for substrate recognition and activation. It selectively binds L-2-aminoadipate and ATP, catalyzing the formation of the this compound intermediate with the release of pyrophosphate. expasy.orgnih.gov This domain belongs to the vast ANL superfamily of adenylating enzymes, which share homologous structures and a common mechanism for activating carboxylate substrates. nih.gov Sequence analyses have identified a highly conserved L-α-aminoadipate binding motif within the A domains of AAR enzymes, suggesting a specific pocket for substrate recognition. nih.gov

The thiolation (T) or peptidyl carrier protein (PCP) domain's primary role is to covalently bind and transfer the activated aminoacyl intermediate. nih.gov For the T domain to become active, it must undergo post-translational modification where a phosphopantetheinyl (Ppant) moiety is transferred from coenzyme A to a conserved serine residue within the domain. nih.govasm.orgacs.org This modification converts the inactive "apo" form of the enzyme to its active "holo" form, with the Ppant arm acting as a flexible tether to shuttle the L-2-aminoadipate moiety from the adenylation domain to the reductase domain. acs.org

The reductase (R) domain catalyzes the final step in this sequence: the NADPH-dependent reduction of the thioester-linked L-2-aminoadipate to L-2-aminoadipate-6-semialdehyde. nih.govuniprot.org In most characterized AARs, this domain belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. asm.org However, research has uncovered other classes of these enzymes, some of which feature a reductase domain with homology to the ferredoxin-NADP+ reductase (FNR) superfamily, indicating structural and evolutionary diversity. nih.gov

Limited proteolysis studies on the α-aminoadipate reductase from Penicillium chrysogenum have provided direct evidence for this domain organization. Using enzymes like trypsin and elastase, researchers were able to physically separate the domains and characterize the resulting fragments. nih.gov Initial cleavage yielded an N-terminal fragment of approximately 116 kDa containing both the adenylation and PCP domains, and a separate 28 kDa fragment containing the bulk of the reductase domain. nih.gov Harsher proteolytic conditions further separated the A domain (around 64 kDa) from the PCP domain (30 kDa). nih.gov These studies confirmed that the adenylation domain could be labeled with tritiated α-aminoadipate even in the absence of the PCP and reductase domains, demonstrating its independent function in forming the adenylate intermediate. nih.gov

| Domain | Alternative Name | Primary Function | Key Structural Features / Findings | Approx. Molecular Weight (P. chrysogenum) |

|---|---|---|---|---|

| Adenylation (A) | - | Recognizes and activates L-2-aminoadipate by forming this compound. expasy.orgnih.gov | Contains conserved AMP-binding and substrate-specific motifs. nih.govexpasy.org Can function independently of other domains. nih.gov | ~64 kDa |

| Thiolation (T) | Peptidyl Carrier Protein (PCP) | Covalently binds the activated L-2-aminoadipate via a phosphopantetheinyl arm. nih.govasm.org | Requires post-translational phosphopantetheinylation for activation (apo → holo form). acs.org | ~30 kDa |

| Reductase (R) | - | Catalyzes the NADPH-dependent reduction of the thioester-bound intermediate to an aldehyde. nih.gov | Typically a member of the Short-Chain Dehydrogenase/Reductase (SDR) superfamily. asm.org | ~28 kDa |

Insights from Homologous Enzyme Structures (e.g., related transaminases, NRPSs)

Significant understanding of this compound formation has been derived from studying homologous enzyme structures, particularly nonribosomal peptide synthetases (NRPSs). researchgate.netresearchgate.net The α-aminoadipate reductases (AARs) that produce the adenylate are considered NRPS-like enzymes due to their modular nature and the presence of adenylation and thiolation domains that are hallmarks of NRPS systems. asm.orgrsc.orgnih.gov The primary architectural difference is that AARs possess a C-terminal reductase (R) domain in place of the condensation (C) domain found in canonical NRPS modules, which is responsible for peptide bond formation. nih.govasm.org

Phylogenetic analyses have confirmed the evolutionary relationship between fungal AARs and bacterial NRPSs responsible for synthesizing peptide antibiotics. researchgate.netresearchgate.net These studies show that AARs involved in lysine biosynthesis (classified as Class I reductases) form a distinct, monophyletic group that likely evolved from a common ancestor shared with other peptide synthetases. nih.govresearchgate.net

A prime example of a homologous NRPS is the δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) synthetase, the gateway enzyme in penicillin and cephalosporin (B10832234) biosynthesis. nih.gov The first module of ACV synthetase also specifically recognizes and adenylates L-α-aminoadipate, making it an excellent model for understanding this specific activation step. nih.govnih.gov However, instead of being reduced, the activated aminoadipate in ACV synthetase is condensed with L-cysteine, highlighting how homologous domains are adapted for different metabolic fates. nih.gov

| Enzyme/System | Homologous Domain(s) | Shared Function | Key Difference |

|---|---|---|---|

| α-Aminoadipate Reductase (AAR) | Adenylation (A), Thiolation (T) | Activation of L-2-aminoadipate to its adenylate and thioesterification. | Contains a Reductase (R) domain for conversion to an aldehyde. nih.gov |

| Nonribosomal Peptide Synthetase (NRPS) | Adenylation (A), Thiolation (T) | Activation of an amino acid to its adenylate and thioesterification. rsc.org | Contains a Condensation (C) domain for peptide bond formation. asm.org |

| ACV Synthetase | Module 1 Adenylation (A) Domain | Specific activation of L-α-aminoadipate. nih.govnih.gov | Product is used for condensation with L-cysteine, not reduction. nih.gov |

| Acyl-CoA Synthetases | Adenylation (A) Domain | Formation of an acyl-adenylate intermediate from a carboxylic acid and ATP. expasy.org | Substrate is typically a fatty acid; final product is an acyl-CoA. expasy.org |

| 2-Aminoadipate Transaminase | Substrate Binding Pocket | Binds L-2-aminoadipate. wikipedia.org | Catalyzes transamination, not adenylation; different catalytic mechanism. wikipedia.org |

In Vitro Enzymatic Assays and Reconstitution Systems for this compound Formation

The study of this compound formation relies on robust in vitro enzymatic assays and reconstitution systems that allow for the functional characterization of the domains of α-aminoadipate reductase (AAR). nih.govnih.gov A common starting point is the heterologous expression of the AAR enzyme, or its individual domains, in a host like Escherichia coli, followed by purification using techniques such as metal affinity chromatography. nih.govasm.org

A critical step for assaying the complete enzyme function is the creation of a reconstitution system to convert the purified, inactive apo-enzyme into the active holo-enzyme. acs.org This requires incubating the apo-AAR with coenzyme A (CoASH) and a dedicated phosphopantetheinyl transferase (PPTase), such as Lys5 from Saccharomyces cerevisiae or Svp from other fungal sources. nih.govacs.org The PPTase catalyzes the transfer of the 4'-phosphopantetheine (B1211885) group from CoASH to the thiolation domain, rendering the enzyme active. nih.govasm.org

The direct formation of this compound by the adenylation (A) domain is most commonly measured using the substrate-dependent ATP-[³²P]pyrophosphate exchange assay. nih.govacs.org In this assay, the A domain's forward reaction (L-2-aminoadipate + ATP → L-2-aminoadipate-AMP + PPi) is monitored by quantifying the incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP. This exchange reaction is strictly dependent on the presence of the specific amino acid substrate (L-2-aminoadipate), making it a highly specific measure of adenylation activity. nih.gov This assay has been used to determine kinetic parameters and optimal reaction conditions, such as pH and temperature, for the adenylation step. nih.gov

To confirm the covalent attachment of the activated substrate, in vitro acylation assays are performed using radiolabeled substrates. nih.govacs.org For instance, incubating the holo-enzyme with tritiated L-α-aminoadipate and ATP leads to the formation of a covalent acyl-S-enzyme intermediate that can be captured and quantified. nih.gov The subsequent addition of the reductant NADPH should lead to the release of the radiolabel, confirming reductive cleavage. acs.org

| Assay Type | Key Components | Purpose | Detection Method |

|---|---|---|---|

| Reconstitution System | Apo-AAR enzyme, Coenzyme A, Phosphopantetheinyl transferase (PPTase). nih.govacs.org | To generate the active holo-AAR enzyme from the inactive apo-form. | Activity is confirmed by subsequent functional assays. |

| ATP-Pyrophosphate Exchange Assay | AAR Adenylation domain, L-2-aminoadipate, ATP, Mg²⁺, [³²P]Pyrophosphate. nih.gov | To directly measure the adenylation activity (formation of the adenylate). | Quantification of radiolabeled [³²P]ATP via scintillation counting or autoradiography. |

| In Vitro Acylation Assay | Holo-AAR enzyme, Radiolabeled L-2-aminoadipate (e.g., ³H-labeled), ATP, Mg²⁺. nih.gov | To demonstrate covalent binding of the activated substrate to the T domain. | Detection of radioactivity associated with the enzyme protein after separation. |

| Full Reductase Assay | Holo-AAR enzyme, L-2-aminoadipate, ATP, Mg²⁺, NADPH, O-aminobenzaldehyde. nih.govasm.org | To measure the formation of the final product, L-α-aminoadipate-6-semialdehyde. | Spectrophotometric measurement of a colored derivative at ~450 nm. asm.org |

Development of Advanced Analytical Techniques for this compound Detection

The detection of this compound presents a significant analytical challenge because it is a high-energy, transient intermediate in a multi-step enzymatic reaction. Traditional assays typically infer its presence by measuring pyrophosphate release or the formation of downstream products. nih.govnih.gov However, the development of advanced analytical methodologies, particularly in the field of metabolomics, has enabled the direct detection of this compound in complex biological samples.

The most significant breakthrough in this area has been the application of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Specifically, studies have utilized ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to identify and quantify this compound. nih.govnih.gov This technique offers the high resolution and sensitivity required to detect low-abundance, transient molecules.

This advanced methodology proved crucial in several clinical metabolomics studies investigating biomarkers for renal cell carcinoma (RCC). nih.govnih.gov In these studies, UPLC-MS/MS analysis of serum samples identified a panel of metabolites capable of distinguishing between RCC and benign kidney tumors. nih.govfrontiersin.org this compound was a key component of a biomarker panel that, along with cortolone (B145581) and testosterone (B1683101), demonstrated high specificity (100%) and sensitivity (75%) for making this distinction. frontiersin.orgmdpi.com

The success of UPLC-MS/MS for this purpose relies on two core principles:

Chromatographic Separation (UPLC): The UPLC system provides rapid and high-resolution separation of the vast number of metabolites present in a biological fluid like serum, isolating this compound from other structurally similar compounds. nih.gov

Specific Detection (Tandem MS): The tandem mass spectrometer provides exceptional specificity and sensitivity. It works by first selecting the parent ion corresponding to the precise mass-to-charge ratio (m/z) of this compound. This parent ion is then fragmented, and the instrument detects the resulting characteristic fragment ions. This specific parent-to-fragment transition serves as a unique molecular fingerprint, allowing for unambiguous identification and quantification even at very low concentrations.

The use of UPLC-MS/MS represents a major advancement, moving beyond inferential enzymatic assays to the direct, conclusive identification of this compound in biological systems.

| Technique | Principle | Application in this compound Study | Reference Finding |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. Often requires derivatization for non-volatile molecules. | Used for the analysis of the precursor, 2-aminoadipic acid. bevital.no | Provides a foundational method for analyzing related metabolites in the pathway. bevital.no |

| Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | High-resolution separation of compounds in liquid phase, followed by specific detection based on parent/fragment ion mass transitions. nih.gov | Direct detection and quantification of this compound in complex biological samples (e.g., serum, urine). nih.govnih.gov | Identified as part of a metabolite panel to distinguish renal cell carcinoma from benign tumors. frontiersin.orgmdpi.com |

Q & A

Q. Example Protocol :

Purify the adenylation-PCP enzyme complex.

Incubate with L-2-aminoadipate, ATP, and Mg²⁺.

Quench the reaction with trichloroacetic acid.

Analyze the acyl-S-PCP intermediate via SDS-PAGE and mass spectrometry.

Advanced: How can contradictions in this compound flux data be resolved in pathway modeling?

Conflicting observations (e.g., metabolite concentration shifts under enzyme inhibition) require abductive reasoning and minimal hypothesis frameworks . For example, if inhibition of EC 2.6.1.39 reduces 2-oxoglutarate levels but increases L-2-aminoadipate, competing reactions (e.g., EC 1.2.1.31) must be modeled. Bayesian network analysis or probabilistic logic models (e.g., SLPs) assign likelihoods to competing hypotheses, prioritizing those with maximal explanatory power .

Q. Case Study :

- Observation:

concentration('2-oxo-glutarate', down)andconcentration('l-2-aminoadipate', up). - Likely Explanation:

inhibited(2.6.1.39, 'l-2-aminoadipate', '2-oxo-glutarate')explains both via direct and indirect effects .

Advanced: What experimental designs validate this compound’s regulatory role under stress conditions?

Integrated transcriptomic-metabolomic studies under abiotic stress (e.g., cold) reveal its regulatory role. For example, in coconut seedlings, cold stress downregulates genes (AGD2, DHDPS2) in lysine biosynthesis, correlating with reduced this compound levels. Multi-omics workflows :

RNA-Seq : Identify DEGs in lysine pathways.

LC-MS/MS : Quantify adenylate and downstream metabolites.

Pathway Enrichment : KEGG mapping (e.g., ko00300) links gene-metabolite pairs .

Key Finding : Cold stress disrupts lysine biosynthesis, with this compound as a bottleneck metabolite .

Advanced: How do computational models predict this compound’s interaction networks?

Abductive ILP (Inductive Logic Programming) systems infer metabolic interactions from temporal data. For instance, a robot scientist hypothesized that YER152c encodes 2-aminoadipate:2-oxoglutarate aminotransferase by modeling adenylate-dependent growth rescue in yeast. The workflow includes:

Data Input : Metabolite time-series (e.g., adenylate accumulation).

Hypothesis Generation : Abduce enzyme-gene relationships.

Validation : Knockout strains + adenylate supplementation .

Output : Probabilistic models assign confidence scores (e.g., 0.0592 probability for inhibited(2.6.1.39, l-2-aminoadipate, 2-oxo-glutarate, t)) .

Advanced: What techniques elucidate this compound’s structural dynamics during catalysis?

Time-resolved X-ray crystallography captures conformational changes in the adenylation-PCP complex. Key steps:

Enzyme-Substrate Trapping : Mix enzyme with non-hydrolyzable ATP analogs (e.g., AMP-PNP).

Crystallization : Flash-cooling at defined timepoints.

Data Analysis : Compare pre- and post-adenylation structures to identify active-site rearrangements.

Insight : The adenylation domain undergoes a 140° rotation to position the adenylate for PCP transfer .

Advanced: How is this compound integrated into genome-scale metabolic models (GEMs)?

GEMs (e.g., S. cerevisiae iTO977) incorporate adenylate-dependent reactions via:

Reaction Annotation :

2.6.1.39: L-2-aminoadipate + ATP → this compound + PPi1.2.1.31: this compound + NADPH → (S)-2-amino-6-oxohexanoate + AMP + NADP⁺

Flux Balance Analysis (FBA) : Simulate adenylate flux under genetic/environmental perturbations.

Validation : Compare in silico predictions with ¹³C metabolic flux analysis .

Advanced: What safety protocols are essential for handling this compound in vitro?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.